2-(4-Chlorophenyl)nicotinaldehyde
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Overview
Description
2-(4-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is a derivative of nicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the nicotinaldehyde ring.
Scientific Research Applications
2-(4-Chlorophenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical products.
Mechanism of Action
Mode of Action
The exact mode of action of 2-(4-Chlorophenyl)nicotinaldehyde is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)nicotinaldehyde can be achieved through several methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . The process typically includes the following steps:
Reduction: The nicotinic acid morpholinamides are reduced to form the corresponding nicotinaldehydes.
Chemical Reactions Analysis
2-(4-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Comparison with Similar Compounds
2-(4-Chlorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:
2-(4-Bromophenyl)nicotinaldehyde: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)nicotinaldehyde: Similar in structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)nicotinaldehyde: Similar in structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties imparted by the chlorine atom, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNJVFWVQRIGKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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